2-Bromo-3-fluoro-4-hydroxybenzoic acid is an aromatic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups on a benzoic acid framework. This compound has garnered interest in both organic synthesis and biochemical research due to its unique structural properties and potential applications in various fields.
The compound can be synthesized from readily available precursors through multi-step chemical reactions. Its synthesis typically involves nitration, bromination, reduction, deamination, and hydrolysis processes.
2-Bromo-3-fluoro-4-hydroxybenzoic acid is classified as a halogenated aromatic acid. It falls under the category of benzoic acids, which are carboxylic acids with a benzene ring structure. The presence of halogens (bromine and fluorine) and a hydroxyl group distinguishes it from simpler benzoic acids.
The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid typically involves several key steps:
The reaction conditions for each step are critical for optimizing yield and purity. For instance, the nitration reaction typically occurs at temperatures between 20-30 °C, while hydrolysis may require higher temperatures around 150-175 °C .
The molecular formula of 2-Bromo-3-fluoro-4-hydroxybenzoic acid is , with a molecular weight of approximately 235.01 g/mol. The compound features a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 3, and a hydroxyl group at position 4.
Property | Value |
---|---|
Molecular Formula | C7H4BrFO3 |
Molecular Weight | 235.01 g/mol |
IUPAC Name | 2-bromo-3-fluoro-4-hydroxybenzoic acid |
InChI | InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,(H,11,12) |
InChI Key | HBNXCMMOHDNTBB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Br)O)F |
2-Bromo-3-fluoro-4-hydroxybenzoic acid can participate in various chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions .
The mechanism of action for 2-Bromo-3-fluoro-4-hydroxybenzoic acid involves its interaction with specific enzymes and biological pathways. It has been shown to inhibit certain enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase by binding to their active sites. This interaction can lead to significant alterations in metabolic pathways and gene expression within cells.
The physical properties of 2-Bromo-3-fluoro-4-hydroxybenzoic acid include:
The chemical properties include:
2-Bromo-3-fluoro-4-hydroxybenzoic acid has several applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 189345-04-8
CAS No.: 18777-73-6
CAS No.: 1152-76-7